Borane, dichloro[(trichlorosilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, dichloro[(trichlorosilyl)methyl]- is a chemical compound that features a boron atom bonded to two chlorine atoms and a trichlorosilyl group attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borane, dichloro[(trichlorosilyl)methyl]- typically involves the reaction of boron trichloride with a suitable organosilicon compound under controlled conditions. One common method includes the use of a mercury glow discharge through boron trichloride gas in a quartz tube . This reaction is highly sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often requires stringent control of temperature and pressure to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Borane, dichloro[(trichlorosilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other boron-containing species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a catalyst, such as palladium, under mild conditions.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as boronic acids, borates, and borohydrides, which have significant applications in organic synthesis and materials science .
Scientific Research Applications
Borane, dichloro[(trichlorosilyl)methyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism by which borane, dichloro[(trichlorosilyl)methyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the transfer of functional groups in organic reactions. The trichlorosilyl group enhances the compound’s reactivity by stabilizing the boron center and providing additional sites for chemical modification .
Comparison with Similar Compounds
Trichloro(dichloroboranylmethyl)silane: This compound is structurally similar but features different substituents on the boron atom.
Dichloromethylvinylsilane: Another related compound with a vinyl group instead of a trichlorosilyl group.
Uniqueness: Borane, dichloro[(trichlorosilyl)methyl]- is unique due to its combination of boron and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties.
Properties
CAS No. |
404843-46-5 |
---|---|
Molecular Formula |
CH2BCl5Si |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
trichloro(dichloroboranylmethyl)silane |
InChI |
InChI=1S/CH2BCl5Si/c3-2(4)1-8(5,6)7/h1H2 |
InChI Key |
JXNOBGJSHBQLKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C[Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.